

Application Notes: Perfluorodecalin in High-Resolution Confocal Microscopy

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Compound of Interest

Compound Name: *Perfluorodecalin*

Cat. No.: *B110024*

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Introduction

High-resolution confocal microscopy is a cornerstone technique for visualizing cellular and subcellular structures in three dimensions. However, its efficacy can be limited by light scattering and refractive index mismatches within biological samples, particularly in thick or complex tissues. **Perfluorodecalin** (PFD), a fluorocarbon, has emerged as a valuable tool to overcome these limitations. It is a chemically and biologically inert liquid that can significantly enhance image quality in confocal microscopy.^[1] This document provides detailed application notes and protocols for the use of **Perfluorodecalin** in high-resolution confocal microscopy.

Principle of Action

The primary challenge in imaging thick biological specimens is the scattering of light, which reduces image clarity and penetration depth. This scattering occurs at interfaces between materials with different refractive indices (RI), such as between cells and airspaces in plant leaves or within dense animal tissues.^{[2][3]} **Perfluorodecalin** addresses this issue by acting as an infiltrative imaging medium that homogenizes the refractive index of the sample.^{[3][4]}

PFD has a refractive index of approximately 1.313, which is closer to that of cellular components (cytosol RI \approx 1.4) and water (RI \approx 1.333) than air (RI \approx 1.000). By displacing air and infiltrating the interstitial spaces of the tissue, PFD reduces light scattering, thereby improving the signal-to-noise ratio and allowing for deeper imaging into the specimen. Its low

surface tension allows it to easily penetrate tissues without the need for vacuum or surfactants, which could be destructive to the sample. Furthermore, PFD is non-toxic and has a high capacity for dissolving gases like O₂ and CO₂, which helps to maintain the physiological state of living samples during imaging.

Advantages of Using Perfluorodecalin

- **Enhanced Imaging Depth:** Enables high-resolution imaging significantly deeper into tissues compared to traditional aqueous mounting media.
- **Improved Image Resolution:** Reduces light scattering, leading to sharper images and better-resolved cellular structures.
- **Minimal Physiological Impact:** Being non-toxic and allowing for gas exchange, PFD is suitable for live-cell and in vivo imaging with less physiological stress on the sample compared to water.
- **Broad Compatibility:** Can be used with various advanced microscopy techniques, including laser scanning confocal microscopy (LSCM), two-photon fluorescence microscopy, and second harmonic generation microscopy.
- **Simple Application:** The low surface tension of PFD allows for straightforward infiltration of tissues without complex procedures.

Quantitative Data Summary

The use of **Perfluorodecalin** as a mounting medium yields significant improvements in imaging quality. The table below summarizes the key quantitative parameters.

Parameter	Value/Effect	Source
Refractive Index (RI)		
Perfluorodecalin (PFD)	1.313	
Water	1.333	
Cytosol (approx.)	1.4	
Air	1.000	
Imaging Depth Improvement	Over twofold deeper into the mesophyll of Arabidopsis thaliana leaves compared to water.	
Surface Tension		
Perfluorodecalin (PFD)	19 dynes cm ⁻¹	
Water	72 dynes cm ⁻¹	

Experimental Protocols

Protocol 1: Live-Tissue Mounting with Perfluorodecalin for Confocal Microscopy

This protocol is adapted for imaging live plant tissues, such as Arabidopsis thaliana leaves, but can be modified for other air-filled tissues.

Materials:

- **Perfluorodecalin (PFD)**
- Microscope slides
- Coverslips
- Pipette

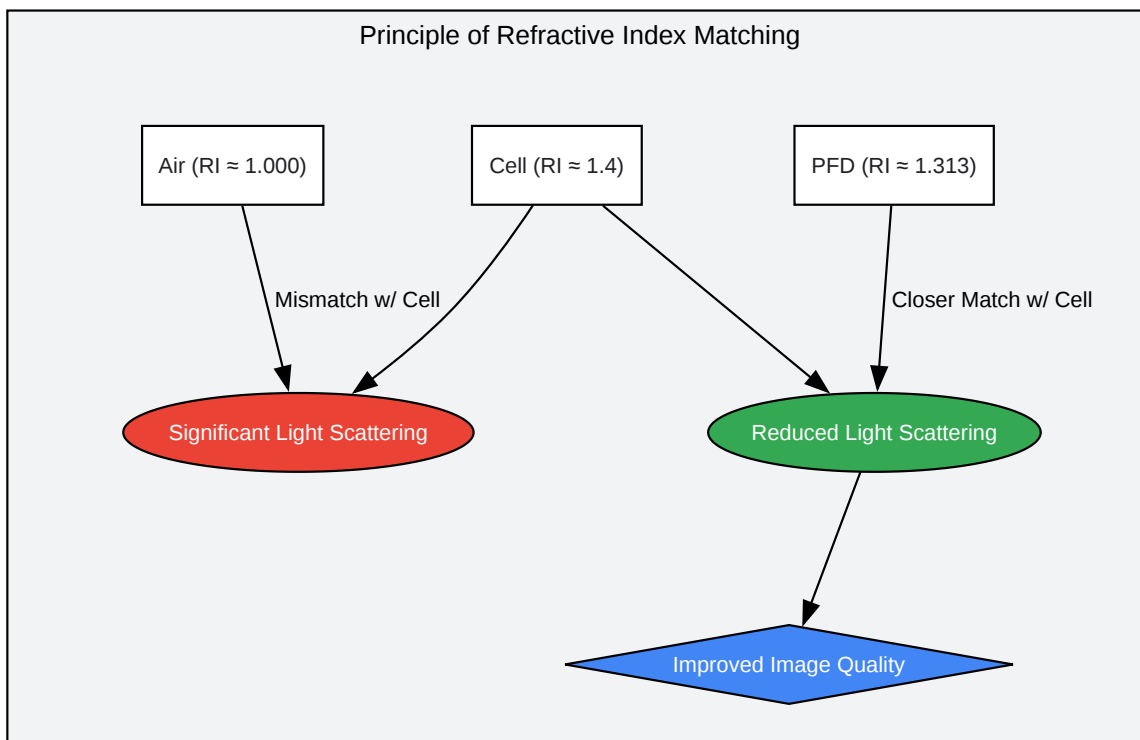
- Sample (e.g., *Arabidopsis thaliana* leaf)
- Confocal microscope

Procedure:

- Sample Preparation: Carefully excise the tissue of interest. For plant leaves, a small section is usually sufficient.
- Mounting:
 - Place a drop of PFD onto a clean microscope slide.
 - Gently place the tissue sample into the drop of PFD.
 - Add another small drop of PFD on top of the sample to ensure it is fully immersed.
 - Carefully lower a coverslip over the sample, avoiding air bubbles. The low surface tension of PFD will allow it to infiltrate the airspaces within the tissue.
- Incubation (Optional): For dense tissues, a brief incubation period (5-10 minutes) at room temperature may facilitate complete infiltration of PFD.
- Imaging:
 - Place the slide onto the stage of the confocal microscope.
 - Select the appropriate objective lens and laser lines for your fluorophores.
 - Proceed with image acquisition. You should observe a significant improvement in image clarity and depth compared to samples mounted in water.

Visualizations

Diagrams





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References

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